molecular formula C15H10N4O B2781822 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 13182-36-0

3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2781822
CAS RN: 13182-36-0
M. Wt: 262.272
InChI Key:
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Description

“3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of related compounds involves a nucleophilic substitution reaction . For example, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .

Scientific Research Applications

Synthesis and Binding Activity

  • Benzodiazepine Binding Activity : The compound and its analogs, like 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have shown high affinity for the benzodiazepine receptor. This includes potent benzodiazepine antagonists in rat models, such as 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (Francis et al., 1991).

Pharmacological Applications

  • H1-Antihistaminic Agents : Several studies have synthesized novel derivatives of this compound with significant in vivo H1-antihistaminic activity. These compounds have shown potential as new classes of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2005); (Alagarsamy et al., 2009).

  • Antimicrobial and Nematicidal Properties : A series of derivatives have been synthesized and tested for antimicrobial and nematicidal activities. Some compounds, especially those with electron-withdrawing substituents, exhibited promising activity, comparable to standard drugs (Reddy et al., 2016).

Chemical Synthesis and Structural Analysis

  • Novel Synthetic Routes : Innovative routes have been developed for the synthesis of triazolo[4,3-a]quinazolin-5(4H)-ones and related compounds. These include methods like the cyclization of hydrazinoquinazolinones with various one-carbon donors (Shawali et al., 2008).

Antitumor Activity

  • Antitumor Potential : Derivatives of this compound have shown antitumor activity. For example, certain triazoloquinazolinone-based compounds have been identified as tubulin polymerization inhibitors and have shown potent anticancer activity in various cancer cell lines (Driowya et al., 2016).

Anticonvulsant Activity

  • Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity, showing promise in protecting against seizures induced by various methods, with better safety margins than current drugs (Zhang et al., 2015).

Future Directions

The future directions for “3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” could involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies on related compounds confirm that the synthesized and biologically evaluated triazoloquinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .

properties

IUPAC Name

3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15-11-8-4-5-9-12(11)19-14(16-15)13(17-18-19)10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCVJVDYAOKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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